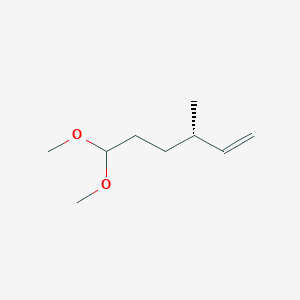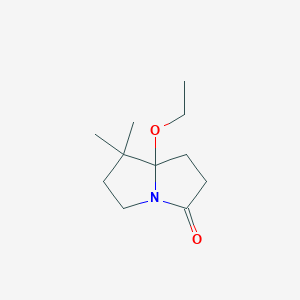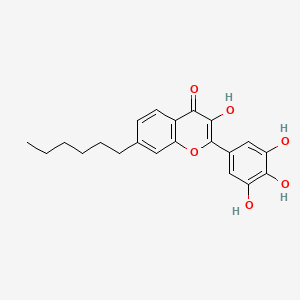
7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound with a molecular formula of C21H24O6. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with hexyl derivatives under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the formation of the benzopyran ring structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups present in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one: A structurally similar flavonoid with comparable biological activities.
7,3’,4’,5’-Tetrahydroxyflavone: Another flavonoid with multiple hydroxyl groups, known for its antioxidant and anti-inflammatory properties.
Uniqueness
7-Hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to the presence of the hexyl group, which may enhance its lipophilicity and bioavailability compared to other flavonoids. This structural feature can influence its interaction with biological membranes and molecular targets, potentially leading to distinct pharmacological effects.
Propriétés
Numéro CAS |
649551-46-2 |
|---|---|
Formule moléculaire |
C21H22O6 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
7-hexyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-2-3-4-5-6-12-7-8-14-17(9-12)27-21(20(26)18(14)24)13-10-15(22)19(25)16(23)11-13/h7-11,22-23,25-26H,2-6H2,1H3 |
Clé InChI |
FMFKHXSDOIQAFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


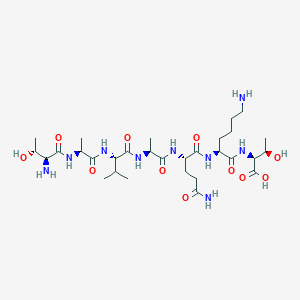
![6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12587368.png)
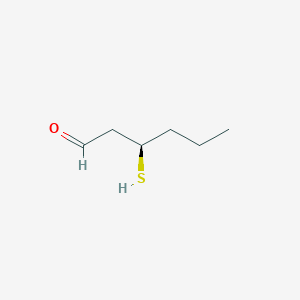
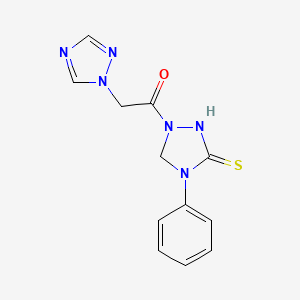

![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)
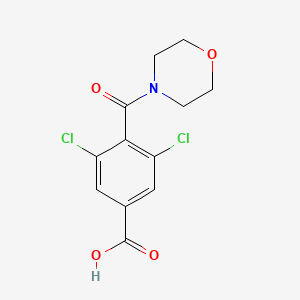
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
![(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B12587405.png)
![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)
